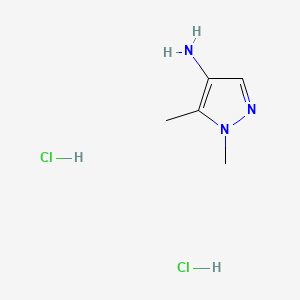

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUVQIJWMDHVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660028 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147211-80-0 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it belongs to a class of compounds known for a wide range of biological activities. The dihydrochloride salt form generally confers increased aqueous solubility and stability, making it a suitable candidate for formulation and biological testing. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates its potential therapeutic relevance within a key signaling pathway.

Core Physical and Chemical Properties

Quantitative experimental data for 1,5-Dimethyl-1H-pyrazol-4-amine in its dihydrochloride form is not extensively available in publicly accessible literature. The data presented below is a compilation from various sources for the free base and the hydrochloride salt, which can serve as a valuable reference. It is important to note that the properties of the dihydrochloride salt may differ.

Table 1: Physical and Chemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₁₁Cl₂N₃ | N/A |

| Molecular Weight | 184.07 g/mol | N/A |

| Appearance | Solid (form may vary) | General Observation |

| Melting Point | Not explicitly reported for the dihydrochloride. | N/A |

| Boiling Point | Not explicitly reported for the dihydrochloride. | N/A |

| Solubility | Enhanced solubility in aqueous solutions is expected for the dihydrochloride salt. Specific quantitative data is not available. | General chemical principles |

| pKa | Not explicitly reported for the dihydrochloride. Two pKa values corresponding to the two protonated amine groups are expected. | N/A |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of this compound.

Synthesis of this compound

A general synthesis strategy for 4-aminopyrazole derivatives involves the cyclization of a β-ketonitrile with a hydrazine derivative, followed by salt formation. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of this compound

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of 1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized below. The dihydrochloride form is created by the addition of two equivalents of hydrogen chloride (HCl) to the parent amine.

| Attribute | 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) | This compound |

| Molecular Formula | C₅H₉N₃[1] | C₅H₁₁Cl₂N₃ (or C₅H₉N₃ · 2HCl) |

| Molecular Weight | 111.15 g/mol [1] | 184.07 g/mol |

Note: The molecular weight of the dihydrochloride is calculated by adding the molecular weight of the free base to the molecular weight of two molecules of HCl (36.46 g/mol each).[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of pyrazole derivatives are extensive in the scientific literature. A generalized workflow for the synthesis of a substituted pyrazole amine followed by its conversion to a hydrochloride salt is outlined below.

Signaling Pathway Context

Substituted pyrazoles are known to interact with a variety of biological targets. While the specific pathways for 1,5-Dimethyl-1H-pyrazol-4-amine are application-dependent, a hypothetical interaction with a generic kinase signaling pathway, a common target for pyrazole-containing drugs, is illustrated below.

References

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and data used to elucidate the structure of this compound. It covers the synthesis, salt formation, and detailed spectroscopic analysis required for unambiguous structure confirmation.

Physicochemical Properties

1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are key chemical entities with distinct properties. The dihydrochloride form enhances solubility, which is often advantageous for biological and pharmaceutical applications.

| Property | 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) | This compound |

| CAS Number | 121983-36-6[1] | 1185302-88-8 (Monohydrochloride)[2] |

| Molecular Formula | C₅H₉N₃[1] | C₅H₉N₃·2HCl[3] |

| Molecular Weight | 111.15 g/mol [1] | 184.07 g/mol (for Dihydrochloride)[3] |

| IUPAC Name | 1,5-dimethylpyrazol-4-amine[1] | 1,5-dimethylpyrazol-4-amine;dihydrochloride |

| Appearance | Not specified | Off-white solid |

| Purity | >95% | >95% |

Synthesis and Salt Formation

The synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine can be achieved through established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Experimental Protocols

Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)

This protocol is a generalized adaptation of the Knorr pyrazole synthesis.

-

Reaction Setup: To a solution of a suitable β-ketoester precursor in ethanol, add 1.2 equivalents of methylhydrazine.

-

Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization and Amination: The intermediate hydrazone undergoes intramolecular cyclization. Subsequent chemical steps are required to introduce the amine group at the C4 position, followed by N-methylation at the N1 position.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,5-Dimethyl-1H-pyrazol-4-amine free base.

Protocol 2.2: Formation of this compound

This protocol is based on general methods for the formation of amine salts.[4]

-

Dissolution: Dissolve the purified 1,5-Dimethyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow

Caption: Workflow for the synthesis and conversion to the dihydrochloride salt.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry is essential for the complete structure elucidation of the target molecule. While full experimental spectra are not publicly available, data for the free base is noted to exist in spectral databases.[1] The following sections detail the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A Certificate of Analysis for the dihydrochloride salt confirms that ¹H-NMR is used for its identification.[3]

Expected ¹H-NMR Data (Free Base, CDCl₃, 400 MHz)

-

¹H-NMR: The spectrum is expected to show three distinct signals:

-

A singlet for the C5-methyl protons.

-

A singlet for the N1-methyl protons.

-

A singlet for the C3-proton on the pyrazole ring.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O. The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine and pyrazole nitrogens.

-

Expected ¹³C-NMR Data (Free Base, CDCl₃, 100 MHz)

-

¹³C-NMR: The spectrum should display five signals corresponding to the five carbon atoms:

-

Two signals for the two distinct methyl carbons (C5-CH₃ and N1-CH₃).

-

Three signals for the pyrazole ring carbons (C3, C4, and C5).

-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C5-CH₃ | ~2.2 - 2.4 | ~10 - 15 | Singlet |

| N1-CH₃ | ~3.6 - 3.8 | ~35 - 40 | Singlet |

| C3-H | ~7.2 - 7.4 | ~130 - 135 | Singlet |

| C4-NH₂ | ~3.5 - 4.5 (broad) | - | Singlet |

| C 3 | - | ~130 - 135 | - |

| C 4-NH₂ | - | ~125 - 130 | - |

| C 5-CH₃ | - | ~140 - 145 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands. Data is inferred from related pyrazole structures.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (pyrazole ring) |

| 2980 - 2850 | C-H stretch | Aliphatic (methyl groups) |

| 2800 - 2400 | N-H stretch (broad) | Ammonium salt (-NH₃⁺) |

| ~1650 - 1550 | C=C and C=N stretch | Pyrazole ring |

| ~1450 | C-H bend | Methyl groups |

| ~1380 | C-N stretch | Aromatic amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for the free base (CAS 121983-36-6) is available from NIST/Wiley, confirming its use in characterization.[1]

Expected Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak at m/z = 111, corresponding to the molecular weight of the free base, C₅H₉N₃.

-

Key Fragments: Fragmentation may involve the loss of methyl groups or parts of the pyrazole ring.

-

m/z = 96: [M - CH₃]⁺

-

m/z = 82: [M - HCN - H]⁺

-

Other fragments corresponding to the stable pyrazole ring structure.

-

Structure Elucidation Logic

The definitive identification of this compound is achieved by integrating the data from multiple analytical techniques.

Caption: The logical workflow for structure elucidation.

The combination of these methods provides a complete picture:

-

Mass Spectrometry confirms the molecular formula of the free base is C₅H₉N₃.

-

IR Spectroscopy confirms the presence of a primary amine, methyl groups, and a pyrazole ring structure. The broad absorptions in the 2400-2800 cm⁻¹ range would confirm the ammonium salt in the dihydrochloride form.

-

NMR Spectroscopy is crucial for determining the specific isomer. The presence of two methyl singlets and one aromatic proton singlet, along with their distinct chemical shifts, confirms the 1,5-dimethyl substitution pattern and distinguishes it from other isomers like 1,3-dimethyl or 3,5-dimethyl-pyrazol-4-amine.

This integrated approach ensures the unambiguous structural assignment of this compound, providing a solid foundation for its use in research and development.

References

- 1. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]

- 5. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]

Navigating the Solubility Landscape of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility profile of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental methodologies, and visual representations to facilitate its use in further applications.

Core Concepts: Understanding Solubility

Solubility, a critical physicochemical parameter, dictates the bioavailability and efficacy of an active pharmaceutical ingredient (API). It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For ionizable compounds such as this compound, solubility is significantly influenced by the pH of the aqueous medium. The dihydrochloride salt form of this pyrazole derivative is anticipated to enhance its aqueous solubility compared to the free base.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various aqueous and organic solvents is not extensively reported in publicly available literature. However, based on the general characteristics of similar pyrazole derivatives and their hydrochloride salts, a qualitative solubility profile can be inferred. The closely related compound, 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride, is described as being soluble in water and organic solvents.[1] It is also known that the dihydrochloride salt form of pyrazole derivatives generally enhances their solubility.

To provide a practical reference, the following table summarizes the expected qualitative solubility. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

| Solvent Class | Solvent | Expected Solubility |

| Aqueous | Water (pH-dependent) | Soluble |

| Phosphate Buffered Saline (PBS) | Soluble | |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Non-Polar | Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for successful drug development. The following are standard experimental protocols for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, which is often more relevant to early drug discovery screening.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing organic solvent, typically DMSO.

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) with vigorous mixing.

-

Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a specific temperature.

-

Precipitate Removal: Any precipitate formed is removed by filtration or centrifugation.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method.

Relevance in Signaling Pathways

Pyrazole derivatives are known to be active as inhibitors of various protein kinases, playing a role in modulating cellular signaling pathways. For instance, some pyrazole-based compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K signaling pathway, a potential target for pyrazole derivatives.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-dimethyl-1H-pyrazol-4-amine. This information is crucial for the structural elucidation, purity assessment, and characterization of this heterocyclic amine, a potential building block in medicinal chemistry and drug discovery. The data presented herein is generated using computational prediction tools, offering a valuable reference for experimental work.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 1,5-dimethyl-1H-pyrazol-4-amine are summarized below. These values were obtained using a combination of established prediction algorithms and databases, which employ methods such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and density functional theory (DFT) calculations.[1][2][3] It is important to note that predicted values may vary slightly from experimental results depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-CH₃ | 3.6 - 3.8 | Singlet | 3H |

| C5-CH₃ | 2.1 - 2.3 | Singlet | 3H |

| C3-H | 7.2 - 7.4 | Singlet | 1H |

| NH₂ | 3.5 - 4.5 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 125 - 130 |

| C4 | 118 - 122 |

| C5 | 140 - 145 |

| N1-CH₃ | 35 - 40 |

| C5-CH₃ | 10 - 15 |

Experimental Protocols

To acquire experimental NMR data for 1,5-dimethyl-1H-pyrazol-4-amine, the following general protocol can be employed. The specific parameters may be optimized based on the available instrumentation and sample characteristics.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.

-

Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nuclei: Acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans are often adequate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is common.

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. This can range from several hundred to several thousand scans.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for utilizing predicted and experimental NMR data for the structural elucidation of a small molecule like 1,5-dimethyl-1H-pyrazol-4-amine.

Caption: Workflow for NMR Prediction and Structure Verification.

This guide provides a foundational understanding of the expected NMR characteristics of 1,5-dimethyl-1H-pyrazol-4-amine and a practical framework for its experimental verification. The combination of computational prediction and experimental spectroscopy is a powerful approach in modern chemical research and drug development. There are numerous software packages and web servers available for predicting NMR spectra, including but not limited to ChemAxon's NMR Predictor, Mnova, ACD/Labs, and online platforms like nmrshiftdb2.[5][6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 7. acdlabs.com [acdlabs.com]

The Prolific Pyrazole Scaffold: A Technical Guide to Its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to engage in diverse non-covalent interactions have led to the development of numerous therapeutic agents across a wide range of diseases.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant effects.[5][6][7] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, presenting quantitative data for structure-activity relationship (SAR) analysis, detailing common experimental validation protocols, and visualizing the complex biological systems in which these compounds operate. The information compiled herein aims to serve as a critical resource for professionals engaged in the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a cornerstone of modern drug discovery, found in blockbuster drugs like the anti-inflammatory agent celecoxib, the kinase inhibitor ruxolitinib, and the erectile dysfunction treatment sildenafil.[1][8] Its success stems from its unique physicochemical properties. The pyrazole core can act as a bioisosteric replacement for other aromatic rings, such as benzene or other heterocycles, often improving properties like solubility and metabolic stability.[9] The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors (pyridine-like N), enabling precise interactions within biological target binding sites.[3][9] This inherent adaptability has allowed medicinal chemists to design pyrazole derivatives that potently and selectively modulate a wide array of enzymes, receptors, and signaling pathways.

Key Therapeutic Areas and Molecular Targets

Pyrazole derivatives have been successfully developed to target a multitude of proteins implicated in various disease states. The following sections delineate the primary therapeutic areas and their associated molecular targets.

Anti-inflammatory and Analgesic Agents

The anti-inflammatory properties of pyrazoles are among their most well-documented activities, with several derivatives functioning as potent inhibitors of enzymes in the arachidonic acid cascade.[10][11]

-

Cyclooxygenase (COX) Enzymes: The selective inhibition of COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects.[10] Pyrazole derivatives, most notably Celecoxib, have been designed to achieve high COX-2 selectivity.[10]

-

Lipoxygenase (LOX): Other pyrazoles have been developed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. Dual COX/LOX inhibitors represent a promising strategy for broader anti-inflammatory efficacy.[10]

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. Some pyrazole compounds have been shown to suppress this pathway, thereby modulating the production of inflammatory cytokines like TNF-α and IL-6.[10]

.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Hygroscopic Amine Salts: An In-depth Technical Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Hygroscopic amine salts, a common class of active pharmaceutical ingredients (APIs), present a significant challenge in drug development due to their propensity to absorb atmospheric moisture. This moisture uptake can trigger a cascade of deleterious effects, compromising the stability, efficacy, and manufacturability of the final drug product. This in-depth guide provides a comprehensive overview of the core principles and protocols for the effective handling and storage of these sensitive compounds, ensuring product integrity from laboratory to patient.

The Impact of Moisture on Amine Salts

The interaction of water with hygroscopic amine salts can initiate a range of physical and chemical changes, significantly impacting the quality of the API and the final drug product.[1]

Physical Changes:

-

Deliquescence: The absorption of enough water to dissolve the solid and form a liquid solution.

-

Caking and Agglomeration: The formation of clumps or solid masses, which negatively affects powder flow, blend uniformity, and processing.[2]

-

Polymorphic Transformation: Moisture can induce changes in the crystal lattice structure, potentially altering solubility, bioavailability, and stability.

-

Mechanical Properties: Changes in moisture content can affect tablet hardness, friability, and disintegration times.

Chemical Degradation:

-

Hydrolysis: The cleavage of chemical bonds by water is a primary degradation pathway for many amine salts, particularly those with susceptible functional groups like esters and amides.[3] This can lead to a loss of potency and the formation of impurities.

-

Oxidation: The presence of moisture can accelerate oxidative degradation, especially in the presence of oxygen and trace metal ions.[4][5] This can lead to the formation of colored degradants and a decrease in the active ingredient's concentration.

-

Disproportionation: For salts of weak bases, moisture can facilitate the conversion of the salt back to its less soluble free base form, impacting dissolution and bioavailability.[6]

Characterizing Hygroscopicity: Experimental Protocols

A thorough understanding of a salt's hygroscopic behavior is crucial for developing appropriate control strategies.[7] Several standardized methods are employed to quantify moisture sorption.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.[8] This method provides detailed information on moisture sorption and desorption kinetics, the critical relative humidity (CRH), and the formation of hydrates.

Detailed Experimental Protocol for DVS:

-

Sample Preparation: A small amount of the amine salt (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.[1]

-

Drying: The sample is initially dried by exposure to 0% RH until a stable mass is achieved. This establishes a baseline dry weight.

-

Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake and identify any hysteresis.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.

European Pharmacopoeia (Ph. Eur.) Static Method

This classic method provides a straightforward classification of a substance's hygroscopicity based on its weight gain after 24 hours at a specific high-humidity condition.

Detailed Experimental Protocol for Ph. Eur. Method:

-

Sample Preparation: An accurately weighed sample of the substance (typically 0.1-0.3 g) is placed in a tared, open container.[1]

-

Exposure: The container with the sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 80 ± 2% RH at 25 °C.[1]

-

Equilibration: The sample is stored under these conditions for 24 hours.

-

Final Weighing: After 24 hours, the container is closed, removed from the desiccator, and immediately weighed to determine the final mass.

-

Calculation and Classification: The percentage increase in mass is calculated. The substance is then classified according to the European Pharmacopoeia criteria.

Quantitative Hygroscopicity Data

Table 1: European Pharmacopoeia Classification of Hygroscopicity [9]

| Classification | Weight Gain (% w/w) after 24h at 80% RH / 25°C |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 2: Critical Relative Humidity (CRH) of Selected Pharmaceutical Salts

| Compound | Salt Form | CRH (%) at 25°C | Reference |

| Berberine | Chloride | Hygroscopic | [10] |

| Palmatine | Chloride | Hygroscopic | [10] |

| Adiphenine | Hydrochloride | Hygroscopic | [10] |

| Naloxone | Hydrochloride Dihydrate | ~15% (onset of significant uptake) | [8] |

| Bedaquiline | Hydrochloride | >2% weight gain at 75% RH | [11] |

| Bedaquiline | Malonate | >2% weight gain at 75% RH | [11] |

| Bedaquiline | Benzoate | <2% weight gain at 75% RH | [11] |

| Bedaquiline | Nicotinate | <2% weight gain at 75% RH | [11] |

Table 3: Moisture Sorption Data for Selected Pharmaceutical Compounds

| Compound | Conditions | Moisture Uptake (% w/w) | Reference |

| Naloxone Hydrochloride Dihydrate | 25°C / 95% RH | ~9.6% | [8] |

| Bedaquiline Hydrochloride | 150 days at 75% RH | >2% | [11] |

| Bedaquiline Malonate | 150 days at 75% RH | >2% | [11] |

| Carvedilol Phosphate | 25°C / 90% RH | ~12% | [12] |

| Magnesium Chloride Hexahydrate | 25°C / 83% RH | Deliquesced in 160 min | [13] |

Chemical Degradation Pathways

Understanding the mechanisms by which amine salts degrade in the presence of water is essential for developing effective stabilization strategies.

Hydrolysis

Hydrolysis involves the reaction of a molecule with water, leading to the cleavage of a chemical bond.[3] For amine salts, this is particularly relevant for compounds containing ester, amide, or other hydrolytically labile functional groups. The process is often catalyzed by acidic or basic conditions.[14]

Oxidative Degradation

Oxidative degradation of amine salts can be initiated by atmospheric oxygen, often accelerated by the presence of moisture, light, and metal ions.[4] The process can involve complex radical chain reactions, leading to a variety of degradation products.[4][5] Key pathways include the formation of N-oxides, dealkylation, and fragmentation of the molecule.[4][5]

Handling and Storage Protocols

A systematic approach to handling and storing hygroscopic amine salts is essential to mitigate the risks associated with moisture uptake. The following workflow outlines key decision points and control strategies.

Environmental Controls

Maintaining a controlled, low-humidity environment is the first line of defense.[15]

-

Manufacturing and Handling Areas: Processing steps such as weighing, milling, and blending should be performed in areas with controlled relative humidity, ideally below the CRH of the amine salt.

-

Storage: Amine salts should be stored in well-sealed containers in a climate-controlled warehouse or dedicated low-humidity cabinets.

Packaging Solutions

The choice of packaging is critical to protect the amine salt from moisture ingress during storage and transport.[16]

Table 4: Comparison of Packaging Materials for Moisture Protection

| Packaging Material | Moisture Barrier Properties | Advantages | Disadvantages |

| HDPE Bottles | Good | Cost-effective, widely available | Moderate moisture vapor transmission rate (MVTR) |

| Glass Bottles | Excellent | Very low MVTR, inert | Breakable, heavier, higher cost |

| Aluminum Blisters | Excellent (near-hermetic) | Provides individual dose protection from moisture and light | Higher cost, less flexible for different dose counts |

| Foil-Lined Bags | Excellent | Flexible, good for bulk storage | Can be punctured, requires proper sealing |

Use of Desiccants

Desiccants are drying agents that are co-packaged with the drug product to absorb any moisture within the container headspace and any moisture that may ingress over time.

Table 5: Common Desiccants Used in Pharmaceutical Packaging

| Desiccant Type | Adsorption Characteristics | Best For |

| Silica Gel | High capacity at high RH, cost-effective | General purpose, effective in a wide range of conditions |

| Molecular Sieve | High capacity at low RH, rapid adsorption | Highly sensitive drugs requiring a very dry environment |

| Activated Carbon | Adsorbs odors and volatile organic compounds | Products with odor concerns, in combination with other desiccants |

The selection of the appropriate desiccant and its quantity depends on several factors, including the hygroscopicity of the amine salt, the volume of the container, the MVTR of the packaging, and the desired shelf life.

Decision-Making for Storage and Packaging

The following decision tree provides a logical framework for selecting appropriate storage and packaging controls based on the hygroscopicity of the amine salt.

Conclusion

The successful development and commercialization of drug products containing hygroscopic amine salts hinge on a comprehensive understanding and control of their interaction with moisture. A proactive approach, incorporating thorough hygroscopicity characterization, science-based selection of packaging and desiccants, and controlled environmental conditions for handling and storage, is paramount. By implementing the protocols and strategies outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with hygroscopicity, ensuring the delivery of safe, stable, and efficacious medicines.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. tainstruments.com [tainstruments.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. azom.com [azom.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Moisture Sorption–desorption Characteristics and the Corresponding Thermodynamic Properties of Carvedilol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Package selection for moisture protection for solid, oral drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. multisorb.com [multisorb.com]

In-Depth Technical Guide: Known Hazards and Toxicity of Dimethyl-Pyrazol-Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological data associated with dimethyl-pyrazol-amine compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of these molecules. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways.

Executive Summary

Dimethyl-pyrazol-amine compounds, a class of heterocyclic amines, are utilized as building blocks in the synthesis of various biologically active molecules. While their diverse pharmacological potential is an area of active research, a thorough understanding of their inherent toxicity is paramount for safe laboratory handling and for predicting potential adverse effects in downstream applications. This guide consolidates toxicological data from various sources, focusing on acute toxicity, cytotoxicity, and mechanisms of toxicity. The available data primarily centers on 3,5-dimethylpyrazole, with more limited information on other isomers such as 1,3-dimethyl-1H-pyrazol-5-amine.

Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative acute toxicity data for dimethyl-pyrazol-amine compounds.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 3,5-Dimethylpyrazole | Mouse | Oral | 1060 mg/kg | [1] |

| 3,5-Dimethylpyrazole | Mouse | Intraperitoneal | 570 mg/kg | [1] |

| 3,5-Dimethylpyrazole | Rat | Oral | > 500 mg/kg | [1] |

| 3,5-Dimethylpyrazole | Rat | Dermal | > 2000 mg/kg | [2] |

Note: For 1,3-Dimethyl-1H-pyrazol-5-amine, no quantitative LD50 values were found in the reviewed literature. However, safety data sheets (SDS) indicate that it is a skin and eye irritant and may be harmful if swallowed or inhaled[3].

Cytotoxicity

Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

In Vitro Cytotoxicity Data

Several studies have investigated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. While not all of these are dimethyl-pyrazol-amine compounds, the data provides a broader context for the potential cytotoxicity of this chemical class.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivatives (General) | Various Cancer Cell Lines | Varies widely | [2][4][5][6][7] |

| Pyrazole-based chalcone hybrids | OSCC cell lines | Potent tumor-specific cytotoxicity | [2] |

| Pyrazolyl oxalamide derivatives | THP-1, PC-3, SH-SY5Y cells | Generally low cytotoxicity (1-100 µM) | [8] |

It is important to note that the cytotoxicity of pyrazole derivatives can be highly dependent on the specific substitutions on the pyrazole ring and the target cell line[4].

Mechanisms of Toxicity

The toxicity of pyrazole compounds can be attributed to several mechanisms, with hepatotoxicity being a significant concern.

Hepatotoxicity and Cytochrome P450 Interaction

Pyrazole and its derivatives are known to interact with the cytochrome P450 (CYP) enzyme system in the liver[9][10][11]. This interaction can lead to both induction and inhibition of CYP enzymes, which can have significant toxicological consequences.

-

CYP Induction: Pyrazole compounds can induce the expression of certain CYP isozymes, such as CYP2E1[9][10][11]. Increased levels of these enzymes can enhance the metabolic activation of other xenobiotics into toxic metabolites, potentially leading to liver injury[12].

-

CYP Inhibition: Conversely, some pyrazole derivatives can act as inhibitors of CYP enzymes. This can lead to drug-drug interactions by slowing the metabolism of co-administered drugs, potentially increasing their plasma concentrations to toxic levels.

The following diagram illustrates the role of pyrazole compounds in modulating cytochrome P450 activity, which can contribute to hepatotoxicity.

Other Toxicological Concerns

-

Genotoxicity: Some pyrazole derivatives have been shown to possess genotoxic potential[13]. Further investigation is needed to determine the genotoxicity of specific dimethyl-pyrazol-amine compounds.

-

Neurotoxicity: While some pyrazole derivatives have shown neuroprotective effects, others have been associated with neurotoxicity[8][14]. The specific effects on the nervous system are highly structure-dependent.

-

Cardiotoxicity: The potential for cardiotoxicity is a concern for many classes of compounds. Some studies have investigated the cardiovascular effects of pyrazole derivatives, with some showing protective effects and others raising concerns[1][15][16][17].

Experimental Protocols

The following sections detail common experimental methodologies used to assess the toxicity of chemical compounds, which are applicable to the study of dimethyl-pyrazol-amine derivatives.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of classification and labelling of chemicals[18][19][20][21][22].

Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step: either dosing at a higher or lower dose level or terminating the study.

Experimental Workflow:

Key Parameters:

-

Test Animals: Typically rats, with a preference for females.

-

Housing and Feeding: Standard laboratory conditions.

-

Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: A single oral dose is administered via gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.

-

Pathology: Gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity[5][6][7].

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Conclusion

The available toxicological data on dimethyl-pyrazol-amine compounds is currently limited, with the most comprehensive information available for 3,5-dimethylpyrazole. This compound exhibits moderate acute oral toxicity in mice and low acute dermal toxicity in rats. For other isomers like 1,3-dimethyl-1H-pyrazol-5-amine, the primary hazards appear to be irritation, although quantitative data is lacking. The broader class of pyrazole derivatives displays a wide range of cytotoxic activities and can significantly interact with the hepatic cytochrome P450 system, a key mechanism underlying their potential hepatotoxicity.

Researchers and drug development professionals should exercise caution when handling dimethyl-pyrazol-amine compounds, utilizing appropriate personal protective equipment, especially for 1,3-dimethyl-1H-pyrazol-5-amine, which is a known irritant. Further toxicological studies, including the determination of LD50 values for a wider range of isomers and in-depth investigations into their genotoxicity, neurotoxicity, and cardiotoxicity, are warranted to build a more complete safety profile for this class of compounds. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological evaluations.

References

- 1. mdpi.com [mdpi.com]

- 2. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization and identification of a pyrazole-inducible form of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]

- 15. Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

Mechanism of Action for Pyrazole-Based Enzyme Inhibitors: A Technical Guide

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature have established it as a "privileged structure".[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4] A substantial part of their therapeutic efficacy stems from their ability to act as potent inhibitors of various enzymes.[4] This technical guide provides an in-depth exploration of the mechanisms through which pyrazole-based compounds inhibit key enzyme targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanisms of Enzyme Inhibition

Pyrazole-based inhibitors can modulate enzyme activity through several mechanisms, primarily categorized as reversible or irreversible inhibition. Reversible inhibitors, which are more common, bind to enzymes via non-covalent interactions and can be classified based on their binding mode relative to the enzyme's substrate.[5]

-

Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[5] Many pyrazole-based inhibitors targeting kinase and dehydrogenase enzymes operate through this mechanism.[6][7]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition leads to a decrease in Vmax, but the Km remains unchanged.[5]

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex, typically at an allosteric site but with different affinities.[5] This form of inhibition affects both Km and Vmax.[5] Some pyrazolone derivatives have been shown to be mixed-type inhibitors of enzymes like xanthine oxidase.

-

Uncompetitive Inhibition: In this rare form of inhibition, the inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site, leading to a decrease in both Vmax and Km.[5]

The specific mechanism employed by a pyrazole-based inhibitor is dictated by its unique structural features and the topology of the target enzyme's active or allosteric sites.

Key Enzyme Targets and Specific Mechanisms

The versatility of the pyrazole scaffold allows it to be tailored to inhibit a diverse range of enzymes, playing crucial roles in various disease pathologies.

1. Protein Kinases

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][8] Pyrazole-based compounds are prominent as protein kinase inhibitors (PKIs).[8][9]

-

Mechanism: The predominant mechanism is ATP-competitive inhibition .[2] The pyrazole scaffold acts as a hinge-binder, mimicking the adenine portion of ATP and forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[7] Different substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity for specific kinases.[7]

-

Examples: A significant number of FDA-approved PKIs feature a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] These drugs target kinases such as Bcr-Abl, JAK, and B-raf, which are critical drivers in various cancers.[1][2] For instance, docking studies of some pyrazole derivatives into the Bcr-Abl crystal structure show the pyridine ring binding to the hinge region, with a nitrogen atom accepting a hydrogen bond from Met318.[7]

2. Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is inducible and upregulated during inflammation.

-

Mechanism: Many pyrazole-containing compounds, most notably Celecoxib, are selective COX-2 inhibitors .[10][11] This selectivity arises from the structural differences between the active sites of the two isoforms. The COX-2 active site is larger and possesses a side pocket that can accommodate the bulky side groups (like the sulfonamide moiety in Celecoxib) present on the pyrazole inhibitors.[3] This specific interaction prevents the binding of arachidonic acid.

-

Therapeutic Relevance: By selectively inhibiting COX-2, these agents reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

3. Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout.[12]

-

Mechanism: Pyrazole derivatives have been developed as potent XO inhibitors, acting through both competitive and mixed-type inhibition .[13] These inhibitors bind to the active site of XO, which contains a molybdenum cofactor, blocking substrate entry.[13] Molecular docking studies have revealed that key interactions, such as the formation of a salt bridge with Arg880 and a hydrogen bond with Thr1010, are crucial for stabilizing the enzyme-inhibitor complex.

-

Examples: Novel pyrazolone derivatives have demonstrated low micromolar IC50 values against XO. Thiazolo-pyrazolyl derivatives have also shown promising XO inhibitory activity with IC50 values in the range of 6.5-9 µM.[12]

4. Other Enzyme Targets

The inhibitory activity of pyrazole derivatives extends to other enzyme classes:

-

Alcohol Dehydrogenase (ADH): Pyrazole itself is a classic competitive inhibitor of liver alcohol dehydrogenase.[6]

-

Carbonic Anhydrase (CA): Pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms I and II, with Ki values in the low nanomolar range.[14]

-

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, this bacterial enzyme is competitively inhibited by pyrazole-based compounds, with the most potent analogs showing IC50 values around 18 µM.[15]

Quantitative Data Summary

The inhibitory potency of various pyrazole-based compounds against their respective enzyme targets is summarized below. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Ki is the inhibition constant.

| Inhibitor Class/Compound | Target Enzyme | Inhibition Type | Potency (IC50 / Ki) | Reference |

| Protein Kinase Inhibitors | ||||

| Compound 1 (Hybrid) | Akt1 | ATP-Competitive | IC50 = 61 nM | [7] |

| Compound 6 (Nitro-substituted) | Aurora A Kinase | ATP-Competitive | IC50 = 0.16 µM | [7] |

| Compound 10 (Pyridine-linked) | Bcr-Abl | ATP-Competitive | IC50 = 10 nM | [7] |

| COX-2 Inhibitors | ||||

| Compound 11 (Substituted Pyrazole) | COX-2 | Competitive | IC50 = 0.043 µM | [16] |

| Compound 3b (Benzenesulfonamide) | COX-2 | Competitive | IC50 = 39.43 nM | [17] |

| Gedawy et al. Compound 44 | COX-2 | Competitive | IC50 = 0.01 µM | [18] |

| Xanthine Oxidase Inhibitors | ||||

| ALS-28 (Pyrimidine-linked) | Xanthine Oxidase | Competitive | Ki = 2.7 µM | [13] |

| Pyrazolone Derivative | Xanthine Oxidase | Mixed-Type | Low micromolar IC50 | |

| Compound 5e (Naphthalene-linked) | Xanthine Oxidase | Not specified | IC50 = 10.87 µM | [19] |

| Thiazolo-pyrazolyl Derivative Vq | Xanthine Oxidase | Not specified | IC50 = 6.5 µM | [12] |

| Other Enzyme Inhibitors | ||||

| Pyrazole | Rat Liver ADH | Competitive | Ki = 4.2 µM | [6] |

| Compound 6 (New Pyrazole) | Carbonic Anhydrase I | Not specified | Ki = 5.13 nM | [14] |

| Compound 7d (Aminopyridine amide) | H. influenzae DapE | Competitive | IC50 = 17.9 µM | [15] |

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound.[20][21]

A. Materials and Reagents

-

Purified target enzyme

-

Enzyme-specific substrate (ideally one that produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Pyrazole-based test inhibitor, dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme, if available)

-

Negative control (solvent/DMSO only)

-

96-well microplates (clear for colorimetric assays, black for fluorescent assays)

-

Microplate reader (spectrophotometer or fluorometer)

-

Multichannel pipettes

B. Methodology

-

Prepare Solutions:

-

Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.

-

Dilute the enzyme in cold assay buffer to a working concentration that produces a linear reaction rate for the duration of the assay.[20]

-

Prepare the substrate solution in the assay buffer at a concentration around its Km value.[22]

-

-

Assay Setup (in a 96-well plate):

-

Add a small volume (e.g., 5 µL) of each concentration of the serially diluted inhibitor to the appropriate wells.

-

Include control wells:

-

100% Activity Control (Negative Control): Add the same volume of solvent (e.g., DMSO diluted in buffer) instead of the inhibitor.

-

0% Activity Control (Blank): Add assay buffer instead of the enzyme.

-

Positive Control: Add a known inhibitor at a concentration that gives maximal inhibition.

-

-

Add the diluted enzyme solution (e.g., 45 µL) to all wells except the blank wells.

-

-

Pre-incubation:

-

Mix the enzyme and inhibitor by gently tapping the plate or using a plate shaker.

-

Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[20] This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Initiate and Monitor the Reaction:

-

Start the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

-

Immediately place the plate in the microplate reader.

-

Monitor the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.[21]

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[22]

-

Protocol 2: Kinetic Studies for Determining Mechanism of Action

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed by varying the concentrations of both the substrate and the inhibitor.[5]

-

Experimental Design: Set up a matrix of reactions where each concentration of the inhibitor is tested across a range of substrate concentrations (typically from 0.2 to 5 times the Km).[22]

-

Procedure: Follow the general assay protocol described above for each combination of inhibitor and substrate concentration.

-

Data Analysis:

-

Calculate the initial velocity for each reaction.

-

Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity (Y-axis) versus 1/[Substrate] (X-axis) for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive Inhibition: Lines will intersect on the Y-axis.

-

Non-competitive Inhibition: Lines will intersect on the X-axis.

-

Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the Y-axis, above the X-axis).

-

Uncompetitive Inhibition: Lines will be parallel.

-

-

The inhibition constant (Ki) can be determined from replots of the slopes or Y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Visualizations

Signaling Pathway: Generic Kinase Cascade Inhibition

Caption: A pyrazole-based inhibitor blocks a kinase cascade via ATP-competitive inhibition.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of a pyrazole-based enzyme inhibitor.

Logical Relationships: Types of Reversible Inhibition

Caption: Binding modes for competitive, non-competitive, and uncompetitive inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. benchchem.com [benchchem.com]

- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

Abstract

This document provides a comprehensive, four-step protocol for the synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the construction of the pyrazole core via a condensation reaction, followed by nitration, subsequent reduction of the nitro group, and final conversion to the dihydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, data tables, and a visual workflow diagram.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The specific target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the amine group at the 4-position allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and reproducible pathway for its synthesis.

The synthetic strategy involves four main stages:

-

Pyrazole Ring Formation: Synthesis of 1,5-Dimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

-

Nitration: Electrophilic nitration at the C4 position to yield 1,5-Dimethyl-4-nitro-1H-pyrazole.

-

Nitro Group Reduction: Conversion of the nitro intermediate to 1,5-Dimethyl-1H-pyrazol-4-amine via catalytic hydrogenation.

-

Salt Formation: Treatment of the resulting amine with hydrochloric acid to produce the stable dihydrochloride salt.

Overall Synthesis Workflow

The complete synthesis pathway is illustrated below.

References

Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting various enzymes and receptors. This is particularly true in the field of kinase inhibitor discovery, where the pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

These application notes provide detailed protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of substituted pyrazolopyrimidines, which are known to inhibit various protein kinases. These kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Cyclin-dependent kinases (CDKs) are a prominent family of kinases targeted by inhibitors derived from this building block.

Table 1: Examples of Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Target Kinase | Activity (Ki, nM) | Reference Compound |

| 15 | CDK2 | 5 | - |

| 14 | CDK2 | 7 | - |

| 14 | CDK5 | 3 | - |

| 23 | CDK2 | 90 | - |

Note: The compounds listed are structurally related to those synthesized from 1,5-Dimethyl-1H-pyrazol-4-amine and are presented to illustrate the potential biological activity.[1][2]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, a 4-amino-substituted pyrazolopyrimidine, which can be further elaborated to generate a library of potential kinase inhibitors.

Protocol 1: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloro-5-fluoropyrimidine, followed by a second SNAr with sodium thiomethoxide.

Reaction Scheme:

Figure 1: Synthetic workflow for the preparation of a key pyrazolopyrimidine intermediate.

Materials:

-

This compound

-

2,4-Dichloro-5-fluoropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Sodium thiomethoxide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine (Intermediate A)

-

To a stirred solution of this compound (1.0 eq) in n-butanol, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

-

Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield Intermediate A.

-

-

Step 2: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

-

Dissolve Intermediate A (1.0 eq) in DMF.

-

Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product.

-

Protocol 2: Buchwald-Hartwig Amination for Further Diversification

The methylthio group in the product from Protocol 1 can be displaced by various amines via a Buchwald-Hartwig amination reaction to generate a library of diverse kinase inhibitors.

Reaction Scheme:

Figure 2: General workflow for Buchwald-Hartwig amination.

Materials:

-

N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine

-

Desired amine (R-NH2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a microwave vial, add N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final aminated product.

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

The synthesized pyrazolopyrimidine derivatives are often designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. CDK2, in particular, plays a key role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Figure 3: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Conclusion